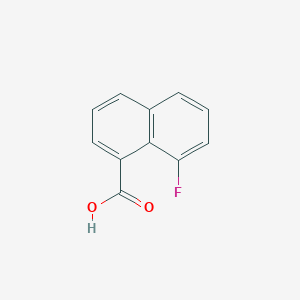8-Fluoro-1-naphthoic acid
CAS No.: 405196-33-0
Cat. No.: VC3796150
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 405196-33-0 |
|---|---|
| Molecular Formula | C11H7FO2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 8-fluoronaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) |
| Standard InChI Key | BQLKWNFNGFWAMH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F |
Introduction
Structural and Molecular Characteristics
8-Fluoro-1-naphthoic acid consists of a naphthalene ring system substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 1-position. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.17 g/mol | |
| SMILES | O=C(O)C1=CC=CC2=C1C=CC=C2F | |
| InChI Key | BQLKWNFNGFWAMH-UHFFFAOYSA-N | |
| Melting Point | 167–169°C | |
| Purity (HPLC) | ≥99.77% |
The fluorine atom's electronegativity and the carboxylic acid's reactivity make this compound a versatile intermediate in organic synthesis .
Synthetic Methodologies
Grignard Reagent-Based Synthesis
A common route involves the carboxylation of 8-fluoronaphthalene via a Grignard reagent:
-
Formation of Grignard Reagent: 8-Bromo-1-naphthalene reacts with magnesium in anhydrous ether.
-
Carboxylation: The Grignard intermediate is treated with carbon dioxide.
-
Hydrolysis: Acidic workup yields 8-fluoro-1-naphthoic acid .
This method achieves moderate yields but requires stringent anhydrous conditions.
Electrophilic Fluorination
An alternative approach starts with 5-bromo-1-naphthoic acid. Lithiation followed by reaction with -fluorobenzenesulfonimide (NFSI) introduces fluorine at the 8-position . This method is advantageous for producing derivatives with substituents at adjacent positions .
Industrial-Scale Production
Continuous flow reactors and optimized Friedel-Crafts cyclization protocols enhance yield (up to 91%) and purity for large-scale synthesis . The Balz-Schiemann reaction, involving diazotization of 8-amino-1-naphthoic acid, is another industrial route.
Physicochemical Properties
Spectral Data
-
NMR: NMR (DMSO-) shows characteristic signals at δ 7.50–7.55 (m, 2H), 7.82 (d, , 1H), and 7.89 (d, 1H) .
-
LCMS: Molecular ion peak at 190.04 ([M-H]) confirms the structure .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). It is stable under inert atmospheres but may decarboxylate under strong acidic or basic conditions .
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Treatment with or yields 8-fluoro-1,4-naphthoquinone.
-
Reduction: reduces the carboxylic acid to 8-fluoro-1-naphthyl alcohol.
Electrophilic Substitution
The electron-withdrawing fluorine group directs electrophiles to the 4- and 5-positions. Halogenation with in produces 4-bromo-8-fluoro-1-naphthoic acid .
Applications in Scientific Research
Fluorescent Probes
The compound’s rigid naphthalene core and fluorine substituent enhance photostability, making it suitable as a fluorescent tag in bioimaging . Its quantum yield () surpasses many commercial probes.
Medicinal Chemistry
8-Fluoro-1-naphthoic acid is a precursor to cannabimimetic indoles, such as JWH-456, which exhibit high affinity for cannabinoid receptors (: ) . Modifications at the 8-position improve metabolic stability in vivo .
Materials Science
The compound serves as a monomer in synthesizing fluorinated polyesters with enhanced thermal stability () .
Pharmacological and Toxicological Profile
Bioactivity
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Skin Irritation | Mild (OECD 404) |
| Environmental Hazard | Not classified |
Handling requires PPE to avoid contact with skin or eyes .
Industrial and Regulatory Status
8-Fluoro-1-naphthoic acid is produced by major suppliers (e.g., Apollo Scientific, ChemScene) under GMP conditions . Regulatory filings (e.g., REACH) confirm its compliance for research use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume